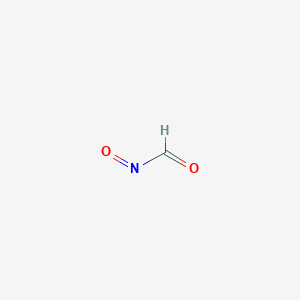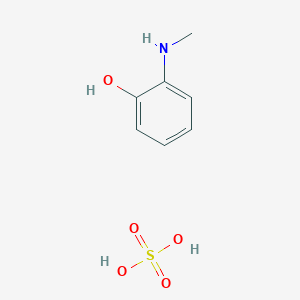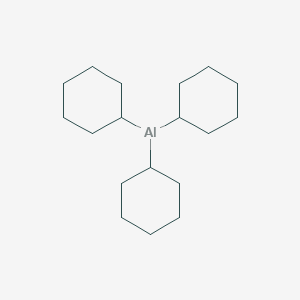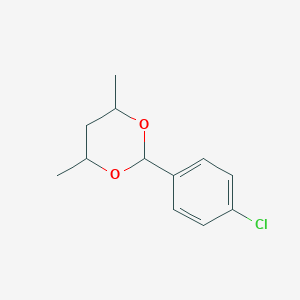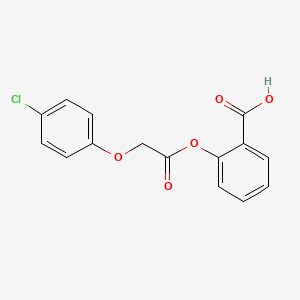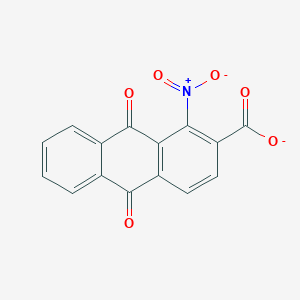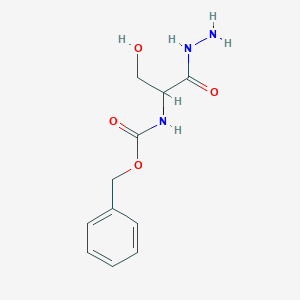
1,1,2,2-Tetrakis(methyldisulfanyl)ethane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,1,2,2-Tetrakis(methyldisulfanyl)ethane is a chemical compound with the molecular formula C6H14S4 It is characterized by the presence of four methyldisulfanyl groups attached to an ethane backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,2,2-Tetrakis(methyldisulfanyl)ethane typically involves the reaction of ethane-1,2-dithiol with methyl iodide in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of intermediate disulfides, which then react with additional methyl iodide to form the final product. The reaction conditions usually involve refluxing the reactants in an appropriate solvent such as ethanol or methanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the desired product.
化学反応の分析
Types of Reactions
1,1,2,2-Tetrakis(methyldisulfanyl)ethane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the disulfide bonds to thiols.
Substitution: The methyldisulfanyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of thiols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学的研究の応用
1,1,2,2-Tetrakis(methyldisulfanyl)ethane has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of 1,1,2,2-Tetrakis(methyldisulfanyl)ethane involves its interaction with molecular targets such as enzymes and proteins. The disulfide bonds in the compound can undergo redox reactions, leading to the formation of reactive intermediates that can modify the activity of target molecules. These interactions can affect various biochemical pathways and cellular processes.
類似化合物との比較
Similar Compounds
- 1,1,2,2-Tetrakis(ethylthio)ethane
- 1,1,2,2-Tetrakis(phenylthio)ethane
- 1,1,2,2-Tetrakis(butylthio)ethane
Uniqueness
1,1,2,2-Tetrakis(methyldisulfanyl)ethane is unique due to its specific structural arrangement of methyldisulfanyl groups. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry. Compared to similar compounds, it may exhibit different reactivity and interaction profiles, leading to unique applications and potential benefits.
特性
CAS番号 |
5418-92-8 |
|---|---|
分子式 |
C6H14S8 |
分子量 |
342.7 g/mol |
IUPAC名 |
1,1,2,2-tetrakis(methyldisulfanyl)ethane |
InChI |
InChI=1S/C6H14S8/c1-7-11-5(12-8-2)6(13-9-3)14-10-4/h5-6H,1-4H3 |
InChIキー |
MKVQMIFGUTUXIB-UHFFFAOYSA-N |
正規SMILES |
CSSC(C(SSC)SSC)SSC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


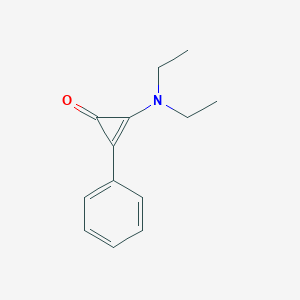
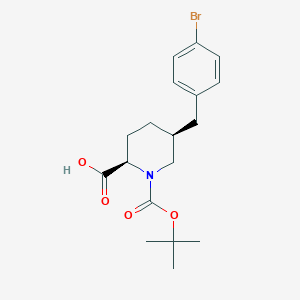
![3-(2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indol-1-yl)-1,3-dihydroindol-2-one](/img/structure/B14746198.png)
